BenchChemオンラインストアへようこそ!

N-Methyl-1-(2-phenylthiazol-4-yl)methanamine hydrochloride

Lipophilicity Drug-likeness Permeability

N-Methyl-1-(2-phenylthiazol-4-yl)methanamine hydrochloride is a 2-phenylthiazole derivative supplied as a crystalline monohydrochloride salt (C₁₁H₁₂N₂S·HCl, MW 240.75 g/mol). The molecule combines a thiazole heterocycle with a 2-phenyl substituent and an N-methylaminomethyl side chain at the 4-position, forming a scaffold that has been deployed in patented NK-3 receptor antagonists and ubiquitin carboxyl-terminal hydrolase 30 (USP30) inhibitors.

Molecular Formula C11H13ClN2S
Molecular Weight 240.75 g/mol
CAS No. 1187928-00-2
Cat. No. B3218164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl-1-(2-phenylthiazol-4-yl)methanamine hydrochloride
CAS1187928-00-2
Molecular FormulaC11H13ClN2S
Molecular Weight240.75 g/mol
Structural Identifiers
SMILESCNCC1=CSC(=N1)C2=CC=CC=C2.Cl
InChIInChI=1S/C11H12N2S.ClH/c1-12-7-10-8-14-11(13-10)9-5-3-2-4-6-9;/h2-6,8,12H,7H2,1H3;1H
InChIKeyZNOAOAKIGMMPSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methyl-1-(2-phenylthiazol-4-yl)methanamine hydrochloride (CAS 1187928-00-2): Procurement-Grade Thiazole Building Block for CNS & Protease-Targeted Discovery


N-Methyl-1-(2-phenylthiazol-4-yl)methanamine hydrochloride is a 2-phenylthiazole derivative supplied as a crystalline monohydrochloride salt (C₁₁H₁₂N₂S·HCl, MW 240.75 g/mol) . The molecule combines a thiazole heterocycle with a 2-phenyl substituent and an N-methylaminomethyl side chain at the 4-position, forming a scaffold that has been deployed in patented NK-3 receptor antagonists and ubiquitin carboxyl-terminal hydrolase 30 (USP30) inhibitors [1][2]. Its computed LogP of 2.30 and a single hydrogen bond donor (HBD = 1) position it within favorable oral drug-like space (Lipinski compliant), distinguishing it from more polar or more highly N-alkylated analogs commonly screened alongside it [3].

Why N-Methyl-1-(2-phenylthiazol-4-yl)methanamine hydrochloride Cannot Be Substituted by a Generic Thiazole Methanamine in Active Series


The 2-phenylthiazol-4-yl scaffold exhibits regiospecific electronic and steric features that are not conserved across simple thiazole methanamine analogs. The 4-aminomethyl substitution pattern places the basic nitrogen in conjugation with the thiazole ring electronics, while the 2-phenyl group extends the pi-system and contributes a computed LogP of 2.30 ± 0.3 [1]. Removing the phenyl ring (e.g., N-methylthiazole-2-methanamine; CAS 1187928-19-3) collapses LogP below 1.0, fundamentally altering membrane permeability and protein-binding characteristics [2]. Conversely, relocating the methanamine chain to the 5-position of the thiazole (N-methyl-1-(2-phenylthiazol-5-yl)methanamine; CAS 921124-39-2) changes the pKa of the conjugate acid from ~8.0 (4-isomer, predicted) to ~8.1 (5-isomer, predicted) and shifts the dipole moment, which has been shown to affect target engagement in structure–activity relationship (SAR) campaigns against the neuromedin-K (NK-3) receptor where the 4-substituted phenylthiazole motif was explicitly retained [3].

Quantitative Comparator Evidence: N-Methyl-1-(2-phenylthiazol-4-yl)methanamine hydrochloride vs. Closest Analogs


LogP Differentiation: 2-Phenyl-4-aminomethyl Thiazole vs. Des-Phenyl and 5-Substituted Regioisomers

The hydrochloride salt of N-methyl-1-(2-phenylthiazol-4-yl)methanamine exhibits a computed LogP of 2.30 (free base form) . This value is approximately 0.2 log units higher than the des-methyl primary amine analog (2-phenylthiazol-4-yl)methanamine, which has a reported LogP of 2.11 . Removing the 2-phenyl substituent entirely (N-methylthiazole-2-methanamine, CAS 1187928-19-3) results in a substantially lower LogP (<1.0), while moving the methanamine chain to the 5-position yields a LogP of 3.77 for the hydrochloride salt of (2-phenylthiazol-5-yl)methanamine [1]. The 4-isomer therefore occupies a narrow lipophilicity window that balances passive permeability with aqueous solubility, a parameter space preferred for CNS drug discovery programs.

Lipophilicity Drug-likeness Permeability

Salt-Form Solubility Advantage: Monohydrochloride vs. Free Base and Dihydrochloride

The monohydrochloride salt (CAS 1187928-00-2) is a crystalline solid at ambient temperature, whereas the corresponding free base (CAS 921101-66-8) is described as a low-melting solid or oil, complicating accurate weighing and formulation . The dihydrochloride salt (CAS 1269288-94-9) offers enhanced aqueous solubility but at the cost of higher hygroscopicity and a lower melting point, which can reduce long-term storage stability [1]. Computed LogD at pH 7.4 for the free base is 1.36, indicating moderate lipophilicity at physiological pH; the monohydrochloride salt yields a pH-dependent solubility profile that is reproducible across batches when crystallized from a single-salt stoichiometry, whereas the dihydrochloride shows LogD (pH 5.5) = –0.36, indicating a switch to predominant aqueous-phase partitioning at acidic pH [2].

Aqueous solubility Salt selection Crystallinity

Patent-Documented Scaffold Productivity: US10640498 (USP30 Inhibitor) Requires the 2-Phenylthiazol-4-yl Methanamine Core

US Patent 10,640,498 (Mission Therapeutics) exemplifies compound 47, 1-cyano-N-methyl-N-((2-phenylthiazol-4-yl)methyl)pyrrolidine-3-carboxamide, which incorporates the target compound's core amine as a direct building block. This derivative achieves an IC50 of 550 nM against human USP30, a deubiquitinating enzyme implicated in mitophagy and neurodegenerative disease [1]. By contrast, the des-phenyl analog (N-methylthiazole-2-methanamine) or the 5-substituted regioisomer cannot generate this exact chemotype without additional synthetic manipulation, and no equivalent potency has been reported for analogs built on the 5-regioisomeric core in the same patent family [2].

USP30 inhibition Patent chemistry Scaffold validation

NK-3 Receptor Antagonist Scaffold Confirmation: The 2-Phenylthiazol-4-yl Motif Delivers Sub-500 nM Binding Affinity

In US Patent 10,544,150 (Ogeda SA), two elaborated compounds built on the 2-phenylthiazol-4-yl scaffold exhibit Ki values <500 nM for the human neuromedin-K (NK-3) receptor: Compound 166 (BDBM430747, Ki < 500 nM) and Compound 135 (BDBM430736, Ki < 500 nM) [1][2]. The 2-phenylthiazol-4-yl moiety is conserved across multiple potent analogs (>20 exemplified compounds), whereas the 5-substituted or 2-unsubstituted thiazole variants are absent from the patent's preferred compound claims, suggesting regiospecific SAR [3].

NK-3 receptor Neuromedin-K CNS disorders

Regioisomeric pKa Differentiation: 4-Aminomethyl vs. 5-Aminomethyl Substitution Alters Basicity by ~0.6 Units

The predicted pKa of the conjugate acid of the (2-phenylthiazol-4-yl)methanamine backbone is 7.51 ± 0.29, whereas the 5-aminomethyl regioisomer (2-phenylthiazol-5-yl)methanamine has a predicted pKa of 8.13 ± 0.29 . N-Methylation of the 4-aminomethyl derivative is expected to increase the pKa by approximately 0.5–0.8 units (class-level inference for secondary vs. primary aliphatic amines adjacent to thiazole), yielding an estimated pKa of ~8.0–8.3 for the target compound. This places the target compound's amine in a predominantly protonated state (>99%) at physiological pH (7.4), whereas the 5-regioisomer would be >85% protonated, potentially altering electrostatic interactions with aspartate/glutamate residues in target binding pockets [1].

Basicity Amine pKa Protonation state

Procurement-Relevant Application Scenarios for N-Methyl-1-(2-phenylthiazol-4-yl)methanamine hydrochloride


USP30 Inhibitor Lead Optimization Campaigns

Teams replicating or extending the Mission Therapeutics USP30 inhibitor series (US10640498) require the target compound as the direct synthetic precursor for generating the 1-cyano-N-methyl-N-((2-phenylthiazol-4-yl)methyl)pyrrolidine-3-carboxamide chemotype. The monohydrochloride salt provides the precise stoichiometry needed for amide coupling without base interference from excess HCl often present in hygroscopic dihydrochloride batches. The established potency benchmark (IC50 = 550 nM against human USP30) serves as a reference point for SAR exploration [1].

NK-3 Receptor Antagonist Discovery for CNS Disorders

The 2-phenylthiazol-4-yl scaffold is a preferred substructure in Ogeda's NK-3 receptor antagonist patent (US10544150), where it has delivered Ki < 500 nM binding at human NK-3. Because NK-3 antagonists are under investigation for psychiatric and reproductive hormone disorders, procurement of the target compound enables direct entry into this chemical space. The crystalline monohydrochloride form ensures reproducible weighing for parallel synthesis libraries [2].

Fragment-Based Screening Library Construction

With a molecular weight of 240.75 g/mol (salt form), 11 heavy atoms, and a single hydrogen bond donor, the target compound qualifies as a rule-of-three compliant fragment. Its LogD (pH 7.4) of 1.36 and polar surface area of 24.92 Ų position it for detection by both biochemical and biophysical fragment screening methods (NMR, SPR, DSF). The compound's commercial availability at 95–98% purity from multiple reputable vendors (AKSci, Fluorochem) ensures batch-to-batch consistency across screening campaigns .

Regioisomeric Selectivity Profiling in Thiazole SAR Studies

For medicinal chemistry groups systematically comparing thiazole substitution patterns, the target compound represents the 2-phenyl-4-aminomethyl regioisomer. Parallel testing against the 5-substituted analog (CAS 921124-39-2) and the 4-phenyl-2-aminomethyl analog (CAS 643726-07-2) allows quantitative assessment of how the aminomethyl position affects target affinity, selectivity, and metabolic stability. The computed pKa difference of ~0.6 units between 4- and 5-isomers provides a testable hypothesis for protonation-state-dependent pharmacology .

Quote Request

Request a Quote for N-Methyl-1-(2-phenylthiazol-4-yl)methanamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.